
2,3,6-Trimethoxyphenanthrene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,6-Trimethoxyphenanthrene-9,10-dione is a chemical compound belonging to the phenanthrene family. Phenanthrenes are polycyclic aromatic hydrocarbons consisting of three fused benzene rings. This compound is characterized by the presence of three methoxy groups (-OCH₃) attached to the phenanthrene backbone and two ketone groups (-C=O) at the 9 and 10 positions. Phenanthrenes are known for their occurrence in natural products and their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6-Trimethoxyphenanthrene-9,10-dione typically involves the cyclization of appropriate stilbene derivatives under UV irradiation. The reaction conditions often include the use of strong acids or bases as catalysts and high temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the cyclization process.
Chemical Reactions Analysis
Types of Reactions
2,3,6-Trimethoxyphenanthrene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce phenanthrene diols.
Scientific Research Applications
2,3,6-Trimethoxyphenanthrene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex phenanthrene derivatives.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs.
Mechanism of Action
The mechanism of action of 2,3,6-Trimethoxyphenanthrene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s methoxy and ketone groups play a crucial role in its binding affinity and activity. The pathways involved may include the inhibition of specific enzymes or the modulation of signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
2,3,4-Trimethoxyphenanthrene: Similar in structure but lacks the ketone groups at the 9 and 10 positions.
2,5-Dihydroxy-4,9,10-trimethoxyphenanthrene: Contains additional hydroxyl groups, which may alter its chemical and biological properties.
2,7-Dihydroxy-3,6-dimethoxyphenanthrene: Another phenanthrene derivative with different substitution patterns.
Uniqueness
2,3,6-Trimethoxyphenanthrene-9,10-dione is unique due to its specific substitution pattern and the presence of both methoxy and ketone groups. This combination of functional groups contributes to its distinct chemical reactivity and biological activities, setting it apart from other phenanthrene derivatives.
Properties
CAS No. |
62240-55-5 |
|---|---|
Molecular Formula |
C17H14O5 |
Molecular Weight |
298.29 g/mol |
IUPAC Name |
2,3,6-trimethoxyphenanthrene-9,10-dione |
InChI |
InChI=1S/C17H14O5/c1-20-9-4-5-10-11(6-9)12-7-14(21-2)15(22-3)8-13(12)17(19)16(10)18/h4-8H,1-3H3 |
InChI Key |
AENRRDMELXAMHX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=O)C3=CC(=C(C=C32)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


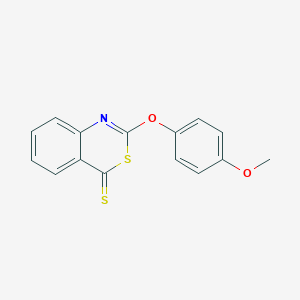
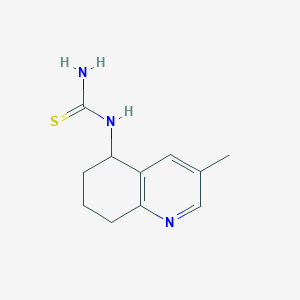
![1H-Benzimidazole, 2-[(4-phenyl-2-thiazolyl)methyl]-](/img/structure/B14552957.png)
![2-[(Trimethylsilyl)oxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B14552959.png)
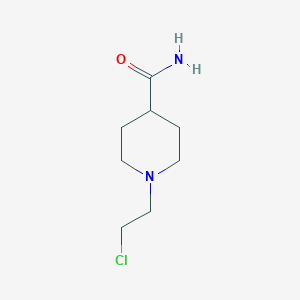
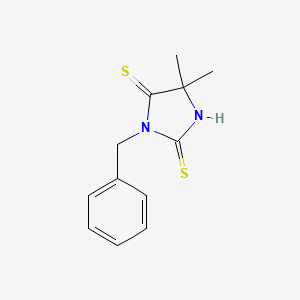
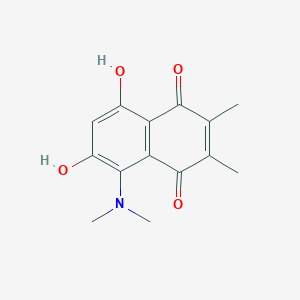
![Pyridinium, 2-chloro-1-[2-(4-methylphenyl)-2-oxoethyl]-, bromide](/img/structure/B14552978.png)
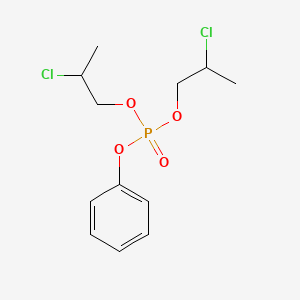

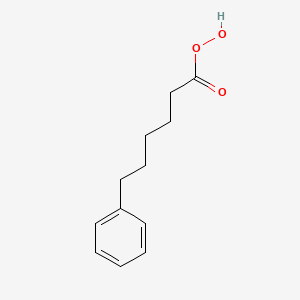
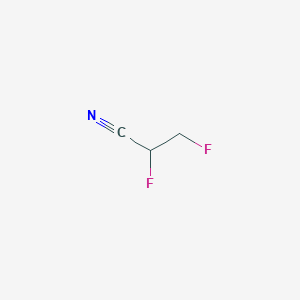
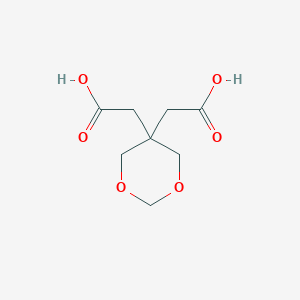
![6-[(2-Chlorophenoxy)methyl]-4-(4-chlorophenyl)morpholin-2-one](/img/structure/B14552999.png)
